molecular formula C18H18FN3O3 B2400817 2-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide CAS No. 2411255-39-3

2-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide

Cat. No.: B2400817
CAS No.: 2411255-39-3
M. Wt: 343.358
InChI Key: TYUCTFFAAVXXPG-UHFFFAOYSA-N
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Description

2-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C18H18FN3O3 and its molecular weight is 343.358. The purity is usually 95%.
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Chemical Reactions Analysis

  • Types of Reactions:

    • The compound can undergo oxidation, reduction, and substitution reactions.

  • Common Reagents and Conditions:

    • Oxidation might involve reagents like potassium permanganate.

    • Reduction could use hydride donors like sodium borohydride.

    • Substitution reactions often use halogenating agents or nucleophiles.

  • Major Products Formed:

    • Oxidation forms quinolinone derivatives.

    • Reduction yields reduced quinoline products.

    • Substitution can introduce various functional groups to the pyridine or quinoline rings.

Scientific Research Applications

  • Chemistry:

    • Used in the development of new synthetic methodologies.

  • Biology:

    • Potential bioactive properties make it a candidate for drug development research.

  • Medicine:

    • Investigated for its role in modulating specific biological pathways.

  • Industry:

    • Employed in material science for creating novel functional materials.

Mechanism of Action

  • The compound exerts its effects by interacting with molecular targets such as enzymes or receptors.

  • Inhibition or activation of these targets can modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

  • Compared to similar fluoro-substituted pyridines, it offers unique reactivity due to the presence of the quinoline moiety.

  • Similar compounds include:

    • 2-Fluoropyridine derivatives.

    • Methoxyacetyl-substituted quinolines.

    • Combining these elements provides distinctive properties not seen in individual or simpler analogs.

2-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide is indeed a fascinating molecule with numerous potential applications in various fields. Its complexity and unique structure make it a worthy subject of scientific study.

Properties

IUPAC Name

2-fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3/c1-25-11-17(23)22-8-2-3-12-4-5-14(10-15(12)22)21-18(24)13-6-7-20-16(19)9-13/h4-7,9-10H,2-3,8,11H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYUCTFFAAVXXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=NC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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